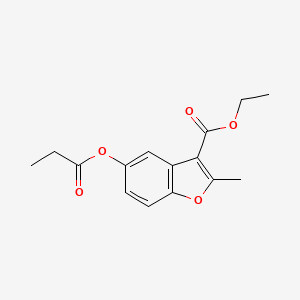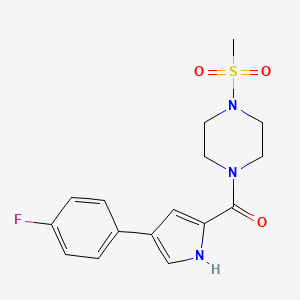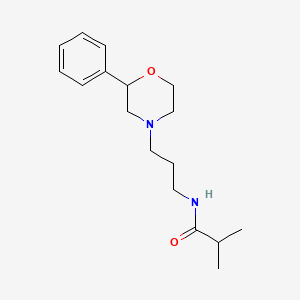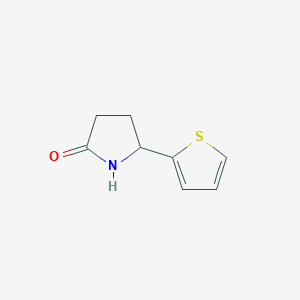![molecular formula C16H24ClN3O B2442223 3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 400076-92-8](/img/structure/B2442223.png)
3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” is characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups . Further analysis of the molecular structure would require more specific data or computational modeling .
Applications De Recherche Scientifique
Neuroprotective Agents and Alzheimer's Disease
N-acylaminophenothiazines, including derivatives related to the given chemical structure, have been identified as effective neuroprotectants and selective inhibitors of butyrylcholinesterase. These compounds, at micro- and sub-micromolar concentrations, selectively inhibited butyrylcholinesterase, protected neurons from damage caused by free radicals, showed low toxicity, and could penetrate the central nervous system (CNS). Moreover, some derivatives modulated cytosolic calcium concentration and protected human neuroblastoma cells against various toxicities, making them potential treatments for Alzheimer's disease (González-Muñoz et al., 2011).
Anticonvulsant Activity
Several studies have synthesized and evaluated the anticonvulsant activity of compounds related to "3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide." These include new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity across preclinical seizure models. This research offers promising leads for developing new antiepileptic drugs (Kamiński et al., 2015).
Heterocyclic Synthesis and Chemical Properties
The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and utility in creating pharmacologically relevant structures. For instance, enaminonitriles have been used in heterocyclic synthesis to produce new pyrazole, pyridine, and pyrimidine derivatives, showcasing the wide-ranging applications in medicinal chemistry and drug discovery (Fadda et al., 2012).
Biological Activity and Pharmacological Properties
Research on compounds structurally related to "3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide" has shown significant biological activity, including anticonvulsant, antibacterial, and antifungal properties. These studies contribute to understanding the biological activities of these compounds and their potential therapeutic applications. For example, novel chalcone derivative compounds have been synthesized, and their nonlinear optical absorption properties investigated for potential optical device applications (Rahulan et al., 2014).
Safety and Hazards
Orientations Futures
The future directions for research on “3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, studies could explore its potential applications in various industries, particularly in pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of 3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
It is believed to interact with its target, d-alanine–d-alanine ligase, leading to inhibition of the enzyme’s activity . This inhibition disrupts the synthesis of the bacterial cell wall, potentially leading to bacterial cell death .
Biochemical Pathways
Given its target, it is likely to impact thebacterial cell wall synthesis pathway .
Result of Action
The result of the compound’s action is likely the disruption of bacterial cell wall synthesis, leading to bacterial cell death . .
Propriétés
IUPAC Name |
3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-16(2,12-17)15(21)18-13-6-4-5-7-14(13)20-10-8-19(3)9-11-20/h4-7H,8-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVPYGNNZFTKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC=C1N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2442146.png)




![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)

![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2442161.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)